10-Heneicosanone

Environmental Fate Modeling Lipophilicity Prediction QSAR

Procure research-grade 10-Heneicosanone (CAS 22026-16-0) to leverage its unique chain-length-dependent properties. With a defined logP of ~9.4 and melting point of 55.5–56.9°C, this >99% pure, symmetrical dialkyl ketone serves as a non-interchangeable building block for synthesizing di-n-alkylketones, a reliable GC-MS retention-index marker (RI 2102.8), and a validated model compound for highly lipophilic substance partitioning studies. Expedite your research with this high-purity, well-characterized intermediate.

Molecular Formula C21H42O
Molecular Weight 310.6 g/mol
Cat. No. B11947904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Heneicosanone
Molecular FormulaC21H42O
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CCCCCCCCC
InChIInChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3
InChIKeyNVKMYPHYGJYFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Heneicosanone for Laboratory Use: CAS 22026-16-0, Properties, and Scientific Applications


10-Heneicosanone (CAS: 22026-16-0), also known as henicosan-10-one, is a long-chain aliphatic ketone with the molecular formula C₂₁H₄₂O and a molecular weight of 310.56 g/mol . It is a symmetrical dialkyl ketone featuring a central carbonyl group flanked by two saturated linear alkyl chains . The compound is commercially available for research purposes, typically as a solid, and is classified by vendors as a specialty building block and ester-type product .

Limitations of Generic Substitution for 10-Heneicosanone in Research and Synthesis


While 10-heneicosanone belongs to the broad class of long-chain aliphatic ketones, generic substitution with other n-alkyl ketones is not scientifically rigorous due to chain-length-dependent variations in physicochemical properties. Predicted data indicate a logP of approximately 8.60-9.41, a boiling point of 368.7-378.5 °C, and extremely low water solubility, properties that are highly sensitive to carbon chain length . Differences in chain length directly impact melting point, vapor pressure, and chromatographic retention behavior, thereby affecting both synthetic utility as an intermediate and analytical method development [1]. Furthermore, the specific symmetry and chain length of 10-heneicosanone dictate its reactivity profile in ketone-specific transformations, making it a non-interchangeable building block for the preparation of di-n-alkylketones with defined carbon atom counts .

10-Heneicosanone: Quantified Physicochemical and Analytical Differentiation Data


Predicted Lipophilicity and Bioconcentration Potential of 10-Heneicosanone Compared to Shorter-Chain Analogs

10-Heneicosanone exhibits a significantly higher predicted lipophilicity compared to common shorter-chain aliphatic ketones. The ACD/Labs LogP is predicted at 9.41 . In contrast, 2-nonadecanone (C19 ketone) is predicted to have a LogP of 8.41, representing a difference of +1.0 LogP unit . This translates to a predicted bioconcentration factor (BCF) of 1,000,000 for 10-heneicosanone, a full order of magnitude greater than the predicted BCF of ~120,000 for 2-nonadecanone under the same model conditions .

Environmental Fate Modeling Lipophilicity Prediction QSAR

Gas Chromatographic Retention Index (RI) of 10-Heneicosanone for Enhanced Analytical Identification

For analytical method development, 10-heneicosanone can be reliably identified using its gas chromatographic retention index. On a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column, the experimental Kovats retention index (RI) for 10-heneicosanone is 2102.8, based on a C10-C36 n-alkane scale [1]. This value serves as a definitive reference point, differentiating it from its saturated alkane counterpart, heneicosane (RI ~2100), and from positional isomers like 2-heneicosanone which would exhibit a markedly different RI due to the shift in carbonyl position altering vapor pressure and column interaction [2].

GC-MS Analysis Analytical Chemistry Method Validation

Defined Melting Point of 10-Heneicosanone as a Purity and Identity Benchmark

The melting point of 10-heneicosanone is reported as 55.5-56.9 °C (in methyl acetate), which is notably lower than that of its saturated alkane counterpart, heneicosane (39-41 °C) [1][2]. This 15-17 °C difference is a direct consequence of the central carbonyl group disrupting the crystalline packing efficiency of the long alkyl chains. This property serves as a rapid, low-cost quality control parameter to verify the identity and purity of the procured material, distinguishing it from the alkane or other positional ketone isomers that would possess different melting point ranges.

Physical Chemistry Quality Control Material Characterization

Commercial Purity Specification: 10-Heneicosanone Available at >99% for Critical Research Applications

For research applications requiring high material purity, 10-heneicosanone is commercially available with a certified purity of >99% from specialized lipid and fine chemical suppliers . This is a critical differentiator from generic chemical suppliers where the compound may only be listed at a standard 96% purity . The >99% purity grade is essential for applications such as serving as a quantitative analytical standard, use as a precise internal standard in mass spectrometry, or as a starting material in multi-step syntheses where impurities can lead to side reactions and lower yields.

Chemical Procurement Analytical Standard Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 10-Heneicosanone


Synthesis of Structurally Defined Di-n-Alkylketones and Long-Chain Building Blocks

10-Heneicosanone serves as a direct and specific reagent for the preparation of di-n-alkylketones with a defined carbon skeleton in the C15-C22 range. Its commercial availability at >99% purity and its well-defined physicochemical properties (LogP 9.41, MW 310.56) make it a reliable starting material for synthetic chemists constructing model long-chain compounds for physical organic chemistry studies, lipid membrane mimetics, or specialty polymer precursors .

Use as a High-Purity Analytical Standard for GC-MS Method Development and Validation

Given its established GC-MS retention index (RI 2102.8) on standard capillary columns, 10-heneicosanone can be employed as a retention time marker or internal standard in gas chromatographic analysis of complex mixtures containing long-chain aliphatics . Its high purity (>99%) ensures accurate quantitation and reliable instrument calibration, making it suitable for developing robust analytical methods for lipidomics, petrochemical, or natural product extract analyses where precise identification of long-chain ketones is required .

Physicochemical Modeling of Highly Lipophilic Compounds in Environmental and Pharmaceutical Research

With a predicted logP of ~9.4 and a predicted BCF of 1,000,000, 10-heneicosanone is an ideal model compound for studying the environmental fate, bioaccumulation potential, and membrane permeability of highly lipophilic substances . Researchers in environmental chemistry and pharmacokinetics can use this compound as a well-characterized standard to validate computational models (e.g., KOWWIN) and experimental systems designed to measure the partitioning behavior of persistent organic pollutants or highly lipophilic drug candidates .

Quality Control and Identity Verification via Melting Point Benchmarking

The distinct melting point range of 10-heneicosanone (55.5-56.9 °C) provides a straightforward, instrument-free method for verifying the identity of the procured material and assessing its purity upon receipt and before use in critical experiments . This is a valuable practice for quality assurance in both academic and industrial laboratories, particularly when differentiating the ketone from its structurally similar alkane counterpart (heneicosane, mp 39-41 °C) or other long-chain ketone isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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